3-Azetidinyl cyclopropanecarboxylate
Overview
Description
3-Azetidinyl cyclopropanecarboxylate is a chemical compound with the molecular formula C7H11NO2 . It is a member of the azetidines family, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including 3-Azetidinyl cyclopropanecarboxylate, can be synthesized through various methods. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the synthesis of azetidines include ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .Molecular Structure Analysis
The molecular structure of 3-Azetidinyl cyclopropanecarboxylate is based on the azetidine core, a four-membered nitrogen-containing heterocycle . The molecular weight of this compound is 141.17 .Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl cyclopropanecarboxylate, exhibit unique reactivity due to their ring strain. This reactivity can be triggered under appropriate reaction conditions . For instance, the efficiency of photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Scientific Research Applications
N-Acylethanolamine Acid Amidase (NAAA) Inhibition for Anti-Inflammatory Effects
Research into derivatives of 3-azetidinyl cyclopropanecarboxylate, such as 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b), has shown potent, selective, and systemically active inhibition of intracellular NAAA activity. This inhibition yields significant anti-inflammatory effects in animal models. Structure-activity relationship (SAR) studies have identified these derivatives as promising tools for therapeutic interventions aimed at treating pain and inflammation, highlighting their potential utility in medicinal chemistry and drug development (Nuzzi et al., 2016).
Cyclopropane, Epoxide, and Aziridine in Natural Product Biosynthesis
Cyclopropane, epoxide, and aziridine groups, including those related to 3-azetidinyl cyclopropanecarboxylate structures, are crucial components in a variety of natural products with antibiotic, antitumor, and other pharmacological activities. Understanding the biosynthesis of these compounds, particularly the enzymatic chemistry that facilitates the formation of their strained three-membered rings, is critical for exploring their potential as therapeutic agents and mechanistic probes in enzyme catalysis (Thibodeaux, Chang, & Liu, 2012).
Synthesis of Highly Functionalized Triazinines and Azetidines
The TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides for the synthesis of highly functionalized triazinines demonstrates the versatile reactivity of cyclopropane derivatives. These products can be easily converted to biologically important azetidines, indicating the potential for 3-azetidinyl cyclopropanecarboxylate and its derivatives in synthetic organic chemistry and drug design (Zhang et al., 2014).
Ring Contraction for New Azetidine Syntheses
Studies on the selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids to yield 3,4-cis ring-fused azetidin-2-ones provide insight into novel synthetic methodologies. This process, involving homolytic cleavage and rearrangement, represents a general synthesis approach for creating new classes of 3,4-cis-fused bicyclic azetidin-2-ones from readily available compounds, showcasing the utility of 3-azetidinyl cyclopropanecarboxylate structures in advanced synthetic operations (Cordero et al., 2003).
Future Directions
properties
IUPAC Name |
azetidin-3-yl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(5-1-2-5)10-6-3-8-4-6/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDLZAFZXUCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl cyclopropanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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